Home > Products > Screening Compounds P40257 > 1-benzyl-3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea
1-benzyl-3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea - 2034608-00-7

1-benzyl-3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea

Catalog Number: EVT-2958356
CAS Number: 2034608-00-7
Molecular Formula: C18H27N3O2
Molecular Weight: 317.433
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((5-(3-(1-Benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine (ASS234)

    Compound Description: ASS234 [] is a cholinesterase and monoamine oxidase dual inhibitor. It exhibits promising therapeutic potential for neurodegenerative diseases such as Alzheimer's disease.

    Relevance: ASS234 shares structural similarities with 1-Benzyl-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea through the presence of a 1-benzylpiperidin-4-yl moiety. Both compounds contain this key structural motif, although the rest of their structures differ significantly. The presence of the 1-benzylpiperidin-4-yl group in both molecules suggests potential interest in exploring their respective biological activities and pharmacological profiles in greater detail.

N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)

    Compound Description: MBA236 [] is a newly identified cholinesterase and monoamine oxidase dual inhibitor, indicating its potential in treating Alzheimer's disease.

    Relevance: Similar to ASS234, MBA236 also shares the 1-benzylpiperidin-4-yl structural motif with 1-Benzyl-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea. The difference lies in a methyl substitution on the benzyl group in MBA236. This modification potentially impacts its pharmacological properties compared to ASS234 and the target compound.

3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-ones

    Compound Description: This series of compounds [] were initially designed as potential acetylcholine esterase inhibitors. They exhibited moderate to good cytotoxicity against various human cancer cell lines.

    Relevance: While structurally distinct from 1-Benzyl-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea, this series highlights the biological relevance of incorporating a 1-benzyl group within a larger structure. The presence of the 1-benzyl group in both these compounds and the target compound might be a point of structural interest for further exploration of their respective activities.

N-(1-Benzylpiperidin-4-yl)quinazolin-4-amines

    Compound Description: This series of compounds [] demonstrated significant acetylcholine esterase inhibitory activity, making them potential candidates for managing Alzheimer's disease. Additionally, they exhibited significant DPPH scavenging effects.

    Relevance: Similar to 1-Benzyl-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea, these compounds contain the 1-benzylpiperidin-4-yl structural motif. The presence of this shared group in molecules with potential therapeutic benefits for neurodegenerative diseases warrants further investigation into the specific roles and activities of the target compound.

1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea (GLPG2938)

    Compound Description: GLPG2938 [] is a potent S1P2 antagonist with promising therapeutic potential for treating Idiopathic Pulmonary Fibrosis (IPF).

(R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine

    Compound Description: This compound [] features a tetrahydrofuran ring substituted at the 3-position, similar to the target compound, 1-Benzyl-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea. It also contains a methylsulfanylpyrimidine group and a pyrazole ring in its structure.

    Relevance: The shared tetrahydrofuran-3-yl substituent suggests a potential structural relationship between this compound and 1-Benzyl-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea. This similarity, although in a small part of the overall structures, could indicate commonalities in their synthesis or potential biological activity related to this particular functional group. Further investigation is needed to confirm any significant relationship.

Overview

1-Benzyl-3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea is a chemical compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. This compound features a complex structure that includes a benzyl group, a piperidine ring, and an oxolane moiety, which contribute to its biological activity.

Source

The compound can be found in various chemical databases and patent literature, indicating its relevance in medicinal chemistry. Notably, it is referenced in patents related to cholinesterase and monoamine oxidase inhibition, suggesting its role in neuropharmacology .

Classification

1-Benzyl-3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea is classified as a dual inhibitor of cholinesterase and monoamine oxidase. These enzymes are critical in neurotransmitter regulation, making this compound a candidate for treating conditions such as Alzheimer's disease .

Synthesis Analysis

Methods

The synthesis of 1-benzyl-3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea typically involves multi-step organic reactions. The process begins with the formation of the piperidine ring, followed by the introduction of the oxolane group and subsequent functionalization to incorporate the benzyl and urea components.

Technical Details

Specific synthetic routes may include:

  1. Formation of the Piperidine Ring: Utilizing appropriate precursors and reagents under controlled conditions to create the piperidine structure.
  2. Oxolane Introduction: This may involve cyclization reactions where suitable starting materials undergo ring formation.
  3. Benzyl and Urea Coupling: The final steps often involve coupling reactions where the benzyl group is introduced alongside the urea functionality, typically through amide bond formation.
Molecular Structure Analysis

Structure

The molecular formula for 1-benzyl-3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea can be expressed as C18H26N2O2C_{18}H_{26}N_{2}O_{2}. The structural representation includes:

  • A benzyl group attached to a central carbon.
  • A piperidine ring substituted with an oxolane group.
  • A urea moiety that links these components together.

Data

The compound's molecular weight is approximately 302.41 g/mol, which influences its pharmacokinetic properties.

Chemical Reactions Analysis

Reactions

1-Benzyl-3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea can participate in various chemical reactions typical for urea derivatives, including:

  1. Hydrolysis: Under acidic or basic conditions, leading to the breakdown of the urea bond.
  2. Nucleophilic Substitution: Involving the nitrogen atoms within the piperidine or urea moieties.
  3. Oxidation: Potentially affecting the benzyl group or other reactive centers in the molecule.

Technical Details

The reactivity of this compound can be influenced by substituents on the piperidine or benzyl groups, which may enhance or diminish its reactivity depending on their electronic properties.

Mechanism of Action

Process

The mechanism of action for 1-benzyl-3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea primarily involves inhibition of cholinesterase and monoamine oxidase enzymes. By inhibiting these enzymes:

  1. Cholinesterase Inhibition: Increases acetylcholine levels, enhancing neurotransmission.
  2. Monoamine Oxidase Inhibition: Prevents degradation of monoamines, thereby improving mood and cognitive function.

Data

Studies have shown that compounds with similar structures exhibit significant inhibition rates against these enzymes, suggesting a promising therapeutic profile for neurodegenerative diseases .

Physical and Chemical Properties Analysis

Physical Properties

1-Benzyl-3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea is expected to exhibit moderate solubility in organic solvents due to its hydrophobic benzyl group and polar urea functionality.

Chemical Properties

Key chemical properties include:

  1. Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  2. Reactivity: Can undergo nucleophilic attacks at the carbonyl carbon of the urea bond.
Applications

Scientific Uses

This compound has potential applications in:

  1. Neuropharmacology: As a dual inhibitor for treating Alzheimer's disease and other cognitive disorders.
  2. Medicinal Chemistry: As a lead compound for developing new drugs targeting cholinergic systems.
  3. Research Studies: Investigating enzyme inhibition mechanisms and their effects on neurotransmitter levels.

Properties

CAS Number

2034608-00-7

Product Name

1-benzyl-3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea

IUPAC Name

1-benzyl-3-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]urea

Molecular Formula

C18H27N3O2

Molecular Weight

317.433

InChI

InChI=1S/C18H27N3O2/c22-18(19-12-15-4-2-1-3-5-15)20-13-16-6-9-21(10-7-16)17-8-11-23-14-17/h1-5,16-17H,6-14H2,(H2,19,20,22)

InChI Key

AHJLFVJFJUWJFN-UHFFFAOYSA-N

SMILES

C1CN(CCC1CNC(=O)NCC2=CC=CC=C2)C3CCOC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.